molecular formula C36H34N4O8-4 B1259133 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate

3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate

Cat. No.: B1259133
M. Wt: 650.7 g/mol
InChI Key: XNBNKCLBGTWWSD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Coproporphyrin III(4-) is a cyclic tetrapyrrole anion obtained by deprotonation of the four carboxy groups of coproporphyrin III;  major species at pH 7.3. It is a conjugate base of a coproporphyrin III.

Properties

Molecular Formula

C36H34N4O8-4

Molecular Weight

650.7 g/mol

IUPAC Name

3-[8,13,18-tris(2-carboxylatoethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4

InChI Key

XNBNKCLBGTWWSD-UHFFFAOYSA-J

SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-]

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-]

Pictograms

Irritant

Synonyms

coproporphyrin III
coproporphyrin III, 13C-labeled
coproporphyrin III, dihydrochloride
coproporphyrin III, sodium salt
coproporphyrin III, tetraammonium salt
coproporphyrin III, tetrapotassium salt
coproporphyrin III, tetrasodium salt
zinc coproporphyrin III
zincphyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
Reactant of Route 2
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
Reactant of Route 3
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
Reactant of Route 4
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
Reactant of Route 5
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
Reactant of Route 6
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate

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